Sinomenine N-oxide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H23NO5 |

|---|---|

分子量 |

345.4 g/mol |

IUPAC名 |

(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13-,19+,20?/m0/s1 |

InChIキー |

IQCNMIIBBLJCAC-XMPQHNGSSA-N |

製品の起源 |

United States |

Foundational & Exploratory

Sinomenine N-oxide: A Technical Guide for Researchers

Introduction

Sinomenine (B1681799) N-oxide is a naturally occurring morphinane alkaloid and a major metabolite of sinomenine, an active compound extracted from the medicinal plant Sinomenium acutum.[1] Possessing notable anti-inflammatory and immunomodulatory properties, Sinomenine N-oxide is a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by a morphinan (B1239233) core structure with the addition of an N-oxide functional group. This modification influences its physicochemical and biological properties.

Chemical Structure

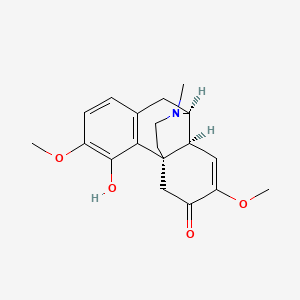

The chemical structure of this compound is depicted below:

(A 2D chemical structure image would be placed here in a real document)

Identifier and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting point, boiling point, and pKa are not readily found in the public domain and would likely require experimental determination.

| Property | Value | Source |

| IUPAC Name | (1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one | [2] |

| CAS Number | 1000026-77-6 | [1] |

| Molecular Formula | C₁₉H₂₃NO₅ | [2] |

| Molecular Weight | 345.39 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [1] |

| Storage | Store at -20°C, protect from light. | [4] |

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production and the modulation of pro-inflammatory cytokines.

Inhibition of Nitric Oxide Production

This compound is a potent inhibitor of nitric oxide (NO) production. In a study on new N-oxide alkaloids from the stems of Sinomenium acutum, this compound was identified as the most potent inhibitor of NO production with an IC₅₀ value of 23.04 μM.[5]

Modulation of Inflammatory Cytokines

Research has shown that this compound can inhibit the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4][6]

Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the mechanisms of its parent compound, sinomenine, are well-documented and likely share similarities. Sinomenine exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways. The production of reactive oxygen species (ROS) is also implicated in its mechanism of action.[6]

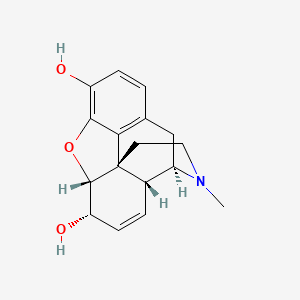

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound, based on the known mechanisms of sinomenine.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)

This protocol outlines the steps to measure the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.

Caption: Workflow for assessing nitric oxide inhibition.

Detailed Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10-200 μM) for 2 hours.[4]

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce nitric oxide production and incubate for an additional 24 hours.

-

Griess Reaction:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

Measurement of IL-6 and TNF-α Production (ELISA)

This protocol describes the quantification of IL-6 and TNF-α in the supernatant of RAW 264.7 cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Caption: General workflow for a sandwich ELISA protocol.

Detailed Protocol:

-

Plate Coating: Coat a 96-well ELISA plate with the appropriate capture antibody (anti-mouse IL-6 or anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add prepared standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: After washing, add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Development: After a final wash, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement and Analysis: Measure the absorbance at 450 nm. Calculate the concentrations of IL-6 and TNF-α in the samples by comparing their absorbance to the standard curve.

Isolation and Purification

This compound is typically isolated from the stems of Sinomenium acutum. The general workflow involves extraction, partitioning, and chromatographic separation.

Caption: General isolation workflow for this compound.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory properties. This technical guide provides a foundational understanding of its chemical characteristics, biological activities, and the experimental methodologies required for its study. Further research into its specific molecular targets and signaling pathways will be crucial for elucidating its full therapeutic potential and advancing its development as a novel anti-inflammatory agent.

References

- 1. Involvement of the Keap1-Nrf2-ARE pathway in the antioxidant activity of sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sinomenine ameliorates cardiac hypertrophy by activating Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sinomenine CAS#: 115-53-7 [m.chemicalbook.com]

- 6. Sinomenine inhibits oxidative stress and pulmonary fibrosis by activating the Keap1/Nrf2 signaling pathway [manu41.magtech.com.cn]

Isolating and Purifying Sinomenine N-oxide: A Technical Guide

This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and synthesis of Sinomenine (B1681799) N-oxide, a significant metabolite of the alkaloid Sinomenine. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed experimental protocols and quantitative data to support further research and application.

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, is known for its anti-inflammatory, immunosuppressive, and neuroprotective properties.[1][2] Its major metabolite, Sinomenine N-oxide, has also demonstrated potent biological activity, notably as an inhibitor of nitric oxide (NO) production.[3][4] Understanding the isolation and purification of this compound is crucial for its further pharmacological investigation.

While detailed, high-yield isolation protocols from natural sources are not extensively published, this guide consolidates information on general alkaloid extraction from Sinomenium acutum and purification techniques for alkaloid N-oxides to propose a robust workflow. Additionally, an alternative synthetic route is detailed for obtaining high-purity this compound for analytical and research purposes.

Part 1: Proposed Method for Isolation and Purification from Sinomenium acutum

This section outlines a proposed, multi-step protocol for the isolation and purification of this compound from the stems of Sinomenium acutum, where its presence has been confirmed.[3][4] The workflow is based on established methods for alkaloid extraction from this plant and purification strategies suitable for polar N-oxide compounds.[5][6]

Experimental Workflow: Isolation and Purification

Caption: Proposed workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Plant Material and Extraction:

-

Material: Use dried and powdered stems of Sinomenium acutum.

-

Protocol:

-

Suspend 1 kg of the powdered plant material in 5 L of 50% aqueous ethanol.

-

Perform reflux extraction for 2 hours. Repeat the extraction process three times with fresh solvent.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.[5]

-

2. Primary Purification: Centrifugal Partition Chromatography (CPC):

-

Rationale: CPC is an effective technique for separating compounds with a wide range of polarities and avoids the use of solid stationary phases like silica, which can irreversibly adsorb polar compounds like N-oxides.[5]

-

Protocol:

-

Solvent System: Prepare a two-phase solvent system of n-butanol-acetonitrile-water (e.g., 10:2:8, v/v/v), with the addition of 0.5% triethylamine (B128534) to improve peak shape for alkaloids.[5]

-

Operation: Dissolve a portion of the crude extract (e.g., 2-3 g) in the solvent system.

-

Fractionation: Perform CPC, initially in ascending mode, followed by descending mode to ensure full recovery of the sample.[5]

-

Collection: Collect fractions based on the UV chromatogram (monitoring at 254 nm and 280 nm).

-

3. Secondary Purification: Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Rationale: Fractions enriched with N-oxides from CPC are further purified by reversed-phase HPLC to isolate this compound to a high degree of purity.

-

Protocol:

-

Column: Use a C18 semi-preparative column.

-

Mobile Phase: Employ a gradient elution using Mobile Phase A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and Mobile Phase B (e.g., acetonitrile (B52724) or methanol).

-

Gradient: A typical gradient might run from 5% to 40% Mobile Phase B over 30-40 minutes.

-

Detection: Monitor the elution at 280 nm.[7]

-

Final Step: Combine the pure fractions containing this compound and remove the solvent by lyophilization.

-

Quantitative Data (Illustrative)

Due to the lack of specific published data on this compound isolation yields, the following table presents illustrative values based on typical recoveries for similar alkaloids.

| Step | Input Mass | Output Mass | Purity | Yield |

| Crude Extraction | 1000 g | 150 g | ~1-5% | 15% |

| CPC | 10 g | 500 mg | ~40-60% | 5% |

| Semi-Prep HPLC | 500 mg | 50 mg | >98% | 10% |

| Overall Yield | 1000 g | 50 mg | >98% | 0.005% |

Part 2: Synthesis and Purification of this compound

As an alternative to the challenging and potentially low-yield isolation from natural sources, this compound can be synthesized from its parent compound, sinomenine. This method offers a more direct route to obtaining a high-purity standard for research. The following protocol is adapted from established methods for the N-oxidation of similar alkaloids.[1][7]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

1. Synthesis of this compound:

-

Materials: Sinomenine, dichloromethane (B109758) (DCM), meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), 10% aqueous sodium bisulfite, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Protocol:

-

Dissolve sinomenine (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5°C with stirring.

-

Slowly add m-CPBA (approx. 1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor reaction completion by TLC or LC-MS.

-

Once complete, cool the mixture in an ice bath and quench the excess m-CPBA by slowly adding 10% aqueous sodium bisulfite. Stir for 20 minutes.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.[7]

-

2. Purification of Synthetic this compound:

-

The purification protocol is identical to the semi-preparative HPLC method described in Part 1. The crude product is dissolved in a suitable solvent (e.g., mobile phase) and purified using a C18 preparative column with a water/acetonitrile gradient.[7]

Quantitative Data (Synthesis)

| Step | Reactant | Product | Purity (Crude) | Purity (Final) | Yield |

| Synthesis & Purification | Sinomenine | This compound | ~70-85% | >98% | ~60-80% |

Part 3: Relevant Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, its potent inhibition of nitric oxide (NO) production suggests an interaction with inflammatory pathways.[3] The pharmacological context can be understood by examining the well-documented pathways of its parent compound, sinomenine. Sinomenine exerts its anti-inflammatory and neuroprotective effects by modulating key signaling cascades, including the Keap1/Nrf2 and NF-κB pathways.[8][9][10][11]

Keap1/Nrf2 Signaling Pathway (Modulated by Sinomenine)

Caption: Sinomenine's activation of the Keap1/Nrf2 antioxidant pathway.

This guide provides a foundational framework for the isolation, synthesis, and purification of this compound. The proposed protocols, based on established chemical principles and related literature, offer a starting point for researchers to obtain this biologically active compound for further study. Future research should focus on optimizing the isolation from natural sources to improve yields and on elucidating the specific molecular targets and signaling pathways of this compound.

References

- 1. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. New N-oxide alkaloids from the stems of Sinomenium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Sinomenine activation of Nrf2 signaling prevents inflammation and cerebral injury in a mouse model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review [mdpi.com]

- 10. Sinomenine inhibits oxidative stress and pulmonary fibrosis by activating the Keap1/Nrf2 signaling pathway [manu41.magtech.com.cn]

- 11. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Pathway of Sinomenine to Sinomenine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799), a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant interest for its anti-inflammatory, immunosuppressive, and neuroprotective properties. Understanding its metabolic fate is crucial for drug development, efficacy, and safety assessment. This technical guide provides an in-depth overview of the biosynthesis of Sinomenine N-oxide, a primary metabolite of Sinomenine. The focus of this document is the metabolic conversion in mammals, as the de novo biosynthesis of this compound in plants is not well-documented. The formation of this compound is predominantly a metabolic process mediated by cytochrome P450 enzymes and reactive oxygen species.

Core Metabolic Pathway: N-Oxidation of Sinomenine

The conversion of sinomenine to its N-oxide derivative is a key step in its metabolism. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system, with a significant contribution from non-enzymatic reactions involving reactive oxygen species (ROS).

Enzymatic Pathway: The Role of Cytochrome P450 3A4 (CYP3A4)

The major enzymatic route for the N-oxidation of sinomenine involves the CYP3A4 isoenzyme, a member of the cytochrome P450 superfamily predominantly found in the liver and intestine. This monooxygenase introduces an oxygen atom to the tertiary amine group of the sinomenine molecule.

-

Substrate: Sinomenine

-

Enzyme: Cytochrome P450 3A4 (CYP3A4)

-

Cofactor: NADPH

-

Product: this compound

The reaction is a critical part of the phase I metabolism of sinomenine.

Non-Enzymatic Pathway: Involvement of Reactive Oxygen Species (ROS)

In addition to enzymatic conversion, sinomenine can undergo N-oxidation through non-enzymatic pathways involving reactive oxygen species (ROS). ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), are highly reactive molecules that can be generated during normal cellular metabolism or in response to xenobiotics. These species can directly oxidize the nitrogen atom of sinomenine to form this compound.[1]

Quantitative Data

While extensive pharmacokinetic studies have been conducted on sinomenine, specific enzyme kinetic parameters for the N-oxidation reaction are not widely reported in the literature. The following table summarizes available pharmacokinetic data for sinomenine in rats, which provides context for its metabolism. The determination of precise Km and Vmax values for CYP3A4-mediated sinomenine N-oxidation would require specific in vitro enzymatic assays.

| Parameter | Value | Species | Dosing | Reference |

| Pharmacokinetics of Sinomenine | ||||

| Cmax (Oral) | 5.24 ± 0.39 µg/mL | Rat | 30 mg/kg | [2] |

| Tmax (Oral) | 0.5 h | Rat | 30 mg/kg | [2] |

| AUC(0-t) (Oral) | 29.21 ± 4.06 mg·h/L | Rat | 30 mg/kg | [2] |

| Bioavailability (Oral) | ~80% | Rat | 90 mg/kg | [3] |

| LC-MS/MS Quantification | ||||

| Linear Range (Plasma) | 0.1–100 µg/mL | Rat | [4] | |

| Linear Range (Brain) | 0.01–5.00 µg/g | Rat | [4] | |

| Extraction Recovery (Plasma) | 72.48%–80.26% | Rat | [4] |

Experimental Protocols

In Vitro Metabolism of Sinomenine using Human Liver Microsomes

This protocol outlines a general procedure to study the in vitro metabolism of sinomenine to this compound using human liver microsomes (HLMs).

Materials:

-

Sinomenine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., morphine)[5]

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of sinomenine in a suitable solvent (e.g., DMSO or methanol).

-

Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (pH 7.4)

-

Human Liver Microsomes (final protein concentration typically 0.2-1 mg/mL)

-

Sinomenine (at various concentrations to determine kinetics)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the formation of this compound using a validated LC-MS/MS method.

Quantification of Sinomenine and this compound by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of sinomenine and this compound in biological matrices.[5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Agilent TC-C18, 250×4.6 mm, 5 μm)[2]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Data Analysis:

Quantify the concentrations of sinomenine and this compound by constructing calibration curves using known standards.

Signaling Pathways and Workflows

This compound Metabolic Pathway

Caption: Metabolic conversion of Sinomenine to this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro sinomenine metabolism analysis.

References

- 1. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC and LC-MS analysis of sinomenine and its application in pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC and LC-MS analysis of sinomenine and its application in pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of kinetic parameters for drug oxidation rates and substrate inhibition potential mediated by cytochrome P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of sinomenine and its metabolites desmethyl-sinomenine and this compound in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Sinomenine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sinomenine (B1681799) N-oxide, a significant metabolite of the bioactive alkaloid Sinomenine. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, along with relevant experimental protocols and a visualization of its implicated signaling pathway.

Spectroscopic Data of Sinomenine N-oxide

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. While detailed NMR and IR data are not widely available in the public domain, key mass spectrometry information has been consistently reported.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₉H₂₃NO₅ | [1] |

| Molecular Weight | 345.4 g/mol | [1] |

| Precursor Ion (m/z) | 346.2 | [2] |

| Product Ion (m/z) | 314.1 | [2] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data for this compound have been reported in specialized literature but are not publicly disseminated. The structural confirmation of this compound was achieved through comprehensive 1D and 2D NMR analyses, which are crucial for the unambiguous assignment of all proton and carbon signals in the molecule.[3]

Note: Researchers requiring specific chemical shifts and coupling constants are advised to consult the primary literature, specifically the 2023 publication in Fitoterapia by Zeng et al., which describes the isolation and structural elucidation of new N-oxide alkaloids from Sinomenium acutum.[3]

Table 3: Infrared (IR) Spectroscopic Data for this compound

Experimental Protocols

The following are generalized experimental protocols for the type of spectroscopic analysis used to characterize this compound, based on methodologies reported for Sinomenine and its derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the analysis of Sinomenine and its metabolites, including this compound, involves LC-MS/MS. A typical protocol would include:

-

Sample Preparation: Plasma or tissue samples containing the analyte are subjected to protein precipitation, often using a solvent like methanol.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, for separation of the components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion of this compound (m/z 346.2) to its product ion (m/z 314.1).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of isolated natural products like this compound, a suite of NMR experiments is typically performed:

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H NMR, ¹³C NMR, and various 2D NMR spectra, such as COSY, HSQC, and HMBC, to establish the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A standard protocol involves:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Signaling Pathway and Experimental Workflow

Sinomenine and its derivatives have been shown to exert their anti-inflammatory effects, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Given that this compound is a potent inhibitor of nitric oxide (NO) production, a process often mediated by NF-κB, it is highly probable that it also acts on this pathway.[3]

Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of this compound.

References

- 1. Simultaneous determination of sinomenine and its metabolites desmethyl-sinomenine and this compound in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:1000026-77-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sinomenine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799) N-oxide is a primary metabolite of Sinomenine, a bioactive alkaloid isolated from the medicinal plant Sinomenium acutum. As a key player in the metabolic fate of Sinomenine, a compound with known anti-inflammatory, immunosuppressive, and anti-arthritic properties, a thorough understanding of the physicochemical characteristics of its N-oxide metabolite is crucial for drug development, pharmacokinetic studies, and toxicological assessments. This technical guide provides a comprehensive overview of the known physical and chemical properties of Sinomenine N-oxide, detailed experimental protocols for its analysis, and visualizations of its metabolic formation and analytical workflows.

Physicochemical Properties

General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | (1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one | [1] |

| Molecular Formula | C₁₉H₂₃NO₅ | [1][2] |

| Molecular Weight | 345.39 g/mol | [1] |

| CAS Number | 1000026-77-6 | [1][2] |

| Appearance | Powder | [1] |

| Purity | >98% (by HPLC) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Desiccate at -20°C | [1] |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been instrumental in identifying this compound as a metabolite of Sinomenine.[3] In tandem mass spectrometry (LC-MS/MS), the characteristic precursor-to-product ion transition is a key parameter for its specific detection and quantification.

| Parameter | Value | Source(s) |

| Precursor Ion (m/z) | 346.2 | [4][5] |

| Product Ion (m/z) | 314.1 | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the use of 1D and 2D NMR spectroscopy has been cited for the structural confirmation of this compound,[1][3] specific chemical shift and coupling constant data are not extensively detailed in the available literature. The structural confirmation is often achieved by comparing the spectra with that of the parent compound, Sinomenine.

Infrared (IR) Spectroscopy

Experimental Protocols

Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous determination of Sinomenine and its metabolites.[4][5]

3.1.1. Sample Preparation

-

To 100 µL of rat plasma, add an internal standard solution.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile).

-

Flow Rate: A typical analytical flow rate suitable for the column dimensions.

-

Injection Volume: A small volume of the prepared sample supernatant.

3.1.3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition of m/z 346.2 → 314.1 for this compound.

3.1.4. Method Validation

The method should be validated for linearity, accuracy, precision, recovery, and matrix effect to ensure reliable quantification.[4][5]

In Vitro Metabolism of Sinomenine to this compound

This protocol outlines the general procedure for studying the formation of this compound from Sinomenine using liver microsomes.[3]

3.2.1. Incubation

-

Prepare an incubation mixture containing:

-

Liver microsomes (e.g., human or rat).

-

Sinomenine solution.

-

NADPH (as a cofactor).

-

Phosphate buffer to maintain pH.

-

-

Incubate the mixture at 37°C for a specified period.

-

Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

3.2.2. Analysis

-

Centrifuge the terminated incubation mixture to remove proteins.

-

Analyze the supernatant by LC-HRMS or LC-MS/MS to identify and quantify the formation of this compound.

Visualizations

Metabolic Pathway of Sinomenine to this compound

The primary metabolic conversion of Sinomenine to this compound is through N-oxygenation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[3]

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix.

References

- 1. This compound | CAS:1000026-77-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. biorlab.com [biorlab.com]

- 3. Identification and characterization of the metabolites of sinomenine using liquid chromatography combined with benchtop Orbitrap mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of sinomenine and its metabolites desmethyl-sinomenine and this compound in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Sinomenine N-oxide: A Technical Guide on its Discovery, Synthesis, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine (B1681799) N-oxide, a major metabolite of the alkaloid Sinomenine, has emerged as a compound of significant interest due to its potent biological activities, notably its superior nitric oxide inhibitory effects compared to its parent compound. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Sinomenine N-oxide. It details experimental protocols for its synthesis, isolation, and characterization, and compiles available quantitative data on its biological effects. Furthermore, this document elucidates the known and putative signaling pathways influenced by Sinomenine and its N-oxide derivative, offering insights for future research and drug development endeavors.

Introduction: Discovery and History

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating inflammatory diseases.[1] The exploration of its metabolic fate led to the identification of several metabolites, among which this compound has garnered particular attention.

The first definitive isolation and structural elucidation of this compound from a natural source, the stems of Sinomenium acutum, was reported in 2005.[1] This discovery established it as a naturally occurring derivative and a product of in vivo metabolism of Sinomenine. Subsequent studies have confirmed that N-oxygenation is a primary metabolic pathway for Sinomenine.[2] The formation of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[2]

While its formal discovery as a natural product is relatively recent, the concept of N-oxidation of alkaloids is a well-established principle in medicinal chemistry for modifying the pharmacological properties of parent compounds. The history of this compound is thus intertwined with the broader history of alkaloid chemistry and drug metabolism studies.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1000026-77-6 | [3] |

| Molecular Formula | C₁₉H₂₃NO₅ | [3] |

| Molecular Weight | 345.39 g/mol | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and analysis of this compound, compiled from various sources.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound is typically achieved through the N-oxidation of Sinomenine. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

3.1.1. N-oxidation using m-CPBA

-

Materials: Sinomenine, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Saturated sodium sulfite (B76179) solution, Brine, Anhydrous sodium sulfate, Silica (B1680970) gel for column chromatography, Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) gradient).

-

Procedure:

-

Dissolve Sinomenine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

3.1.2. N-oxidation using Hydrogen Peroxide

-

Materials: Sinomenine, Hydrogen peroxide (30% aqueous solution), Methanol or Acetone, Catalyst (optional, e.g., methyltrioxorhenium), Manganese dioxide (for quenching).

-

Procedure:

-

Dissolve Sinomenine in methanol or acetone.

-

Add hydrogen peroxide (excess, e.g., 2-3 equivalents) to the solution. A catalyst can be added to accelerate the reaction.

-

Stir the reaction at room temperature and monitor by TLC.

-

After completion, quench the excess hydrogen peroxide by the careful addition of a small amount of manganese dioxide until gas evolution ceases.

-

Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography as described in section 3.1.1.

-

Isolation from Biological Samples (e.g., Plasma)

A method for the simultaneous determination of sinomenine and its metabolites, including this compound, in rat plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Sample Preparation:

-

To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., morphine).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor-to-product ion transitions are:

-

Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[5]

Biological Activities and Signaling Pathways

While research on the specific signaling pathways of this compound is still developing, a significant body of evidence points to its potent anti-inflammatory properties. Much of the current understanding of its mechanism is inferred from studies on its parent compound, Sinomenine, and comparative analyses.

Quantitative Data on Biological Effects

| Biological Effect | Test System | Key Findings | Reference |

| Nitric Oxide (NO) Production Inhibition | In vitro (cell-based assays) | IC₅₀ = 23.04 µM (more potent than Sinomenine) | [5] |

| Cytokine Inhibition | LPS-induced Raw264.7 cells | Inhibits IL-6 and TNF-α production at concentrations of 10-200 µM.[3] | [3] |

| Anti-inflammatory Effect | In vivo (animal models) | Contributes to the overall anti-inflammatory effect of Sinomenine. | [1] |

| Reactive Oxygen Species (ROS) Production | In vitro | SNO has been reported to induce ROS production in some contexts.[1] | [1] |

Signaling Pathways

The anti-inflammatory effects of Sinomenine and, by extension, likely its N-oxide metabolite, are mediated through the modulation of several key signaling pathways.

4.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sinomenine has been shown to inhibit the activation of NF-κB.[6] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of the active p65 subunit to the nucleus.[6] This leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[6] Given that this compound is a potent inhibitor of NO production, it is highly probable that it also exerts its effects through the modulation of the NF-κB pathway.[5]

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli and is involved in inflammation. Studies have shown that Sinomenine can suppress the phosphorylation of p38 MAPK and ERK1/2.[7][8] By inhibiting these kinases, Sinomenine can modulate the production of inflammatory mediators. The extent to which this compound specifically targets the MAPK pathway requires further investigation.

4.2.3. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Sinomenine has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[9][10] This activation helps to mitigate oxidative stress, which is a component of the inflammatory process. The role of this compound in this pathway is an area for further research.

Future Perspectives

This compound presents a promising lead compound for the development of novel anti-inflammatory agents. Its enhanced potency in inhibiting nitric oxide production compared to Sinomenine suggests that it may have a more favorable therapeutic profile. However, several areas require further investigation:

-

Comprehensive Pharmacological Profiling: A detailed head-to-head comparison of the pharmacological and toxicological profiles of Sinomenine and this compound is necessary.

-

Mechanism of Action: Elucidating the specific molecular targets and the precise mechanisms by which this compound modulates inflammatory signaling pathways is crucial.

-

Pharmacokinetics and Drug Delivery: Further studies on the pharmacokinetics of this compound and the development of targeted drug delivery systems could enhance its therapeutic potential.

-

Clinical Evaluation: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in the treatment of inflammatory diseases.

Conclusion

This compound, a key metabolite of Sinomenine, has demonstrated significant potential as an anti-inflammatory agent. This technical guide has summarized the current knowledge regarding its discovery, chemical properties, synthesis, and biological activities. While our understanding of its specific signaling mechanisms is still evolving, the available data strongly support its further investigation as a promising therapeutic candidate. The detailed experimental protocols and compiled quantitative data provided herein serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of sinomenine on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New N-oxide alkaloids from the stems of Sinomenium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of sinomenine on cytokine expression of macrophages and synoviocytes in adjuvant arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nel.edu [nel.edu]

- 8. The effect of sinomenine on ERK1/2, JNK and p38 phosphorylation in LPS-stimulated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. ç½åå è½½ä¸ããã [tmrjournals.com]

An In-depth Technical Guide to the Enzymatic Conversion of Sinomenine to N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine (B1681799), an alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant interest for its therapeutic properties, particularly in the treatment of rheumatoid arthritis. Its metabolism in vivo leads to the formation of several metabolites, including Sinomenine N-oxide. Understanding the enzymatic pathways responsible for this conversion is crucial for predicting drug-drug interactions, optimizing therapeutic efficacy, and assessing the pharmacological and toxicological profiles of its metabolites. This technical guide provides a comprehensive overview of the enzymatic conversion of Sinomenine to its N-oxide, focusing on the key enzymes involved, detailed experimental protocols for in vitro studies, and a summary of the current state of knowledge. While the primary enzyme responsible has been identified, a notable gap exists in the literature regarding the specific kinetic parameters of this biotransformation, highlighting an area ripe for future investigation.

Introduction

Sinomenine is a morphinan (B1239233) alkaloid with a range of pharmacological activities, including anti-inflammatory, immunosuppressive, and analgesic effects. The metabolic fate of Sinomenine is a critical aspect of its pharmacology. One of its major metabolic pathways is N-oxygenation, resulting in the formation of this compound. This biotransformation is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast number of xenobiotics.

This guide will delve into the specifics of the enzymatic conversion of Sinomenine to its N-oxide, providing researchers with the necessary information to design and conduct in vitro experiments to study this process.

Key Enzymes in Sinomenine N-Oxidation

The formation of this compound is predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4) .[1] Studies have shown that the N-oxygenation of Sinomenine is exclusively mediated by this isozyme.[1] In addition to enzymatic conversion, reactive oxygen species (ROS) can also contribute to the formation of this compound.[1]

Another major class of enzymes involved in N-oxidation of xenobiotics is the Flavin-containing Monooxygenases (FMOs) . These enzymes are known to oxidize a wide array of soft nucleophiles, including the nitrogen atoms in amines.[2][3] While their involvement in Sinomenine N-oxidation has not been definitively established in the literature, they represent a potential pathway that warrants investigation in comprehensive metabolic studies.

The reverse reaction, the reduction of this compound back to Sinomenine, can occur both enzymatically, mediated by xanthine oxidase (XOD) , and non-enzymatically.[1]

Experimental Protocols for In Vitro Sinomenine N-Oxidation

The following protocols are designed for the in vitro investigation of the enzymatic conversion of Sinomenine to its N-oxide using human liver microsomes (HLMs) or recombinant CYP3A4 enzymes.

Materials and Reagents

-

Sinomenine (substrate)

-

This compound (analytical standard)

-

Human Liver Microsomes (pooled) or recombinant human CYP3A4 supersomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

Incubation Conditions for Human Liver Microsomes

This protocol is a general guideline and may require optimization for specific experimental goals.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following components in order:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

Human Liver Microsomes (final concentration of 0.5 mg protein/mL)

-

Sinomenine (dissolved in a suitable solvent like DMSO, final concentration typically in the low micromolar range, e.g., 1-10 µM)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes). The linear range for the reaction should be determined empirically.

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile (or other suitable organic solvent) containing the internal standard.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Incubation with Recombinant CYP3A4

For phenotyping studies to confirm the role of a specific enzyme, recombinant CYP enzymes (supersomes) are used.

-

Preparation of Incubation Mixture:

-

Follow the same procedure as for HLMs, but replace the microsomes with a specific amount of recombinant CYP3A4 (e.g., 10-50 pmol/mL) and cytochrome P450 reductase.

-

-

Subsequent Steps:

-

Follow the same pre-incubation, initiation, incubation, termination, and sample processing steps as outlined for the HLM protocol.

-

Analytical Method: LC-MS/MS

The quantification of Sinomenine and this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

-

Chromatography: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The precursor-to-product ion transitions for Sinomenine and this compound should be optimized for the specific instrument. Previously reported transitions are:

-

Sinomenine: m/z 330.2 → 299.1

-

This compound: m/z 346.2 → 329.1

-

Quantitative Data

A thorough review of the current literature reveals a significant gap in the quantitative data for the enzymatic conversion of Sinomenine to its N-oxide. While CYP3A4 has been identified as the key enzyme, specific kinetic parameters have not been reported. The following table summarizes the currently available information and highlights the missing data.

| Parameter | Enzyme | Value | Reference |

| Enzyme Responsible | Cytochrome P450 | CYP3A4 (exclusive) | [1] |

| Michaelis-Menten Constant (Km) | CYP3A4 | Not Reported | - |

| Maximum Velocity (Vmax) | CYP3A4 | Not Reported | - |

| Intrinsic Clearance (Vmax/Km) | CYP3A4 | Not Reported | - |

The absence of this kinetic data presents a valuable opportunity for future research to further characterize the metabolism of Sinomenine.

Signaling Pathways and Experimental Workflows

Enzymatic Conversion Workflow

The following diagram illustrates the general workflow for an in vitro experiment to study the enzymatic conversion of Sinomenine to its N-oxide.

Caption: Workflow for in vitro enzymatic conversion of Sinomenine.

Metabolic Pathway of Sinomenine N-Oxidation

This diagram illustrates the primary enzymatic pathway for the formation of this compound.

Caption: CYP3A4-mediated N-oxidation of Sinomenine.

Conclusion and Future Directions

The enzymatic conversion of Sinomenine to its N-oxide is a key metabolic pathway predominantly mediated by CYP3A4. This technical guide provides a foundational understanding and practical protocols for researchers investigating this biotransformation. The detailed experimental workflows and analytical methods described herein can be adapted for various research objectives, from basic metabolic profiling to more complex drug interaction studies.

The most significant gap in the current knowledge is the lack of quantitative kinetic data (Km and Vmax) for the CYP3A4-catalyzed N-oxidation of Sinomenine. Future research should focus on determining these parameters to enable more accurate predictions of Sinomenine's metabolic clearance and its potential for drug-drug interactions. Furthermore, the potential role of Flavin-containing Monooxygenases in Sinomenine metabolism remains an open question and warrants further investigation to provide a complete picture of its metabolic fate. Such studies will be invaluable for the continued development and safe clinical use of Sinomenine and its derivatives.

References

- 1. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

Spontaneous Formation of Sinomenine N-oxide: A Technical Guide

Abstract: Sinomenine, a morphinan (B1239233) alkaloid extracted from Sinomenium acutum, is utilized for its anti-inflammatory and immunosuppressive properties. The formation of its major metabolite, Sinomenine N-oxide, is a critical aspect of its biotransformation and has implications for its overall activity profile. This technical guide provides an in-depth analysis of the formation of this compound, with a particular focus on the potential for its spontaneous, non-enzymatic generation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Sinomenine and its derivatives. It covers the known metabolic pathways, proposes experimental protocols for investigating spontaneous formation under oxidative stress, and details methods for the synthesis and quantification of this compound.

Introduction

Sinomenine is a well-documented alkaloid with a range of pharmacological activities.[1] Its metabolism in vivo leads to several derivatives, with this compound being a significant metabolite. The formation of this N-oxide is primarily attributed to enzymatic processes within the liver. However, the inherent chemical structure of Sinomenine, which includes a tertiary amine, suggests a susceptibility to non-enzymatic oxidation, leading to the "spontaneous" formation of this compound under certain conditions. Understanding this potential degradation pathway is crucial for defining the stability of Sinomenine in pharmaceutical formulations and for accurately interpreting in vitro experimental results.

Recent studies have identified N-demethylation and N-oxygenation as the primary metabolic pathways for Sinomenine.[2][3] The formation of this compound is predominantly mediated by CYP3A4 enzymes and non-enzymatically by Reactive Oxygen Species (ROS).[4][5] The presence of a non-enzymatic, ROS-driven pathway underscores the possibility of its spontaneous formation when Sinomenine is exposed to oxidative conditions. This guide will explore both the established metabolic formation and the potential for spontaneous oxidative formation.

Formation Pathways of this compound

The conversion of the tertiary amine in the Sinomenine molecule to its corresponding N-oxide can occur through two principal routes: metabolic and chemical (spontaneous).

Metabolic Formation

In biological systems, the N-oxygenation of Sinomenine is a recognized metabolic pathway.[3] This biotransformation is catalyzed by cytochrome P450 enzymes, with CYP3A4 being identified as a key contributor.[2][4]

Spontaneous Chemical Formation

The spontaneous formation of this compound is hypothesized to occur under conditions of oxidative stress. The tertiary amine group in the D-ring of Sinomenine is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen and, more potently, reactive oxygen species. This process is analogous to a forced degradation pathway and is critical for understanding the stability of Sinomenine during storage and in various experimental media.

Quantitative Data on this compound Formation

Currently, quantitative data on the spontaneous formation of this compound is not extensively available in the literature. The following tables summarize the context in which this compound is typically quantified and provide a template for the kind of data that would be generated in a forced degradation study.

Metabolic Formation Data

The following table presents representative data from pharmacokinetic studies where this compound has been quantified as a metabolite.

| Analyte | Matrix | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Sinomenine | Rat Plasma | 246.6 ± 71.2 | 1.04 ± 0.27 | 2651 ± 1039 | [6] |

| This compound | Rat Plasma | Data not specified | Data not specified | Data not specified | [2][7] |

Note: While this compound is identified as a major metabolite, specific pharmacokinetic parameters are not always detailed in the cited literature.

Template for Spontaneous Formation Data (Forced Degradation Study)

This table provides a framework for presenting quantitative data from a forced degradation study designed to investigate the spontaneous formation of this compound.

| Stress Condition | Stressor Concentration/Intensity | Duration (hours) | Initial Sinomenine Conc. (µM) | Final Sinomenine Conc. (µM) | This compound Formed (µM) | % Degradation to N-oxide |

| Oxidative | 0.3% H₂O₂ | 24 | 100 | Value | Value | Value |

| Oxidative | 1.0% H₂O₂ | 24 | 100 | Value | Value | Value |

| Oxidative | 3.0% H₂O₂ | 24 | 100 | Value | Value | Value |

| Photolytic | UV Light (254 nm) | 48 | 100 | Value | Value | Value |

| Thermal | 80°C | 72 | 100 | Value | Value | Value |

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis of a this compound standard and for the investigation of its spontaneous formation.

Synthesis of this compound Standard

This protocol describes a general method for the N-oxidation of Sinomenine using hydrogen peroxide, a common and effective oxidizing agent for tertiary amines.[7][8]

Objective: To synthesize this compound for use as a reference standard in analytical methods.

Materials:

-

Sinomenine

-

Hydrogen peroxide (30% solution)

-

Saturated sodium bisulfite solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Sinomenine (1 mmol) in methanol (20 mL).

-

Add hydrogen peroxide (30% solution, 3 mmol) dropwise to the Sinomenine solution at room temperature with stirring.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously add saturated sodium bisulfite solution to quench the excess hydrogen peroxide.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and HRMS.

Forced Degradation Study for Spontaneous Formation

This protocol outlines a forced degradation study to investigate the formation of this compound under oxidative stress conditions.[9]

Objective: To determine if this compound is formed under oxidative stress and to quantify its formation.

Materials:

-

Sinomenine

-

This compound reference standard

-

Hydrogen peroxide (30% solution)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

HPLC vials

Procedure:

-

Prepare a stock solution of Sinomenine (1 mg/mL) in methanol.

-

For the oxidative stress condition, dilute the stock solution with a solution of hydrogen peroxide in water to achieve a final Sinomenine concentration of 100 µg/mL and a final H₂O₂ concentration of 1%.

-

Prepare a control sample by diluting the stock solution with water to the same final Sinomenine concentration without H₂O₂.

-

Incubate all samples at room temperature, protected from light.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of each sample and quench any remaining H₂O₂ by adding a small amount of sodium bisulfite solution if necessary.

-

Analyze the samples by a validated LC-MS/MS method.

Analytical Method: LC-MS/MS Quantification

This protocol provides a general framework for the quantification of Sinomenine and this compound.[2][7]

Objective: To simultaneously quantify Sinomenine and this compound in samples from forced degradation studies.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the two analytes (e.g., starting at 5% B, ramping to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Internal Standard: A suitable internal standard, such as morphine (m/z 286.2 → 153.2), should be used for accurate quantification.[7]

Quantification:

-

Generate a calibration curve using the synthesized this compound reference standard.

-

Calculate the concentration of this compound in the stressed samples by comparing the peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

The formation of this compound is a critical transformation for Sinomenine, occurring both metabolically and potentially through spontaneous chemical oxidation. While metabolic pathways involving CYP450 enzymes are well-recognized, the susceptibility of the tertiary amine in Sinomenine to oxidation by reactive oxygen species suggests that its spontaneous formation under certain storage and experimental conditions is highly plausible. The experimental protocols detailed in this guide provide a robust framework for synthesizing a this compound standard and for conducting forced degradation studies to quantitatively assess its spontaneous formation. Further research in this area will be invaluable for defining the stability profile of Sinomenine and ensuring the quality and reliability of preclinical and clinical studies.

References

- 1. Semi-Synthesis and Biological Evaluation of Novel Sinomenine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | CAS: 1000026-77-6 | ChemNorm [chemnorm.com]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Hydrogen peroxide oxidation of tertiary amines | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Sinomenine N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine (B1681799) N-oxide (SNO), a major metabolite of the alkaloid Sinomenine (SIN), presents a complex and multifaceted biological profile. While traditionally viewed through the lens of its parent compound's anti-inflammatory and immunosuppressive properties, emerging evidence suggests SNO possesses distinct activities, including a notable capacity to induce oxidative stress. This technical guide synthesizes the current understanding of SNO's biological effects, providing a summary of quantitative data, an outline of experimental methodologies, and a visualization of its metabolic and potential signaling pathways. The divergent findings on its anti-inflammatory efficacy are also discussed, highlighting the need for further investigation into its precise mechanisms of action.

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating inflammatory conditions such as rheumatoid arthritis.[1][2][3][4][5] Its clinical application has prompted extensive research into its pharmacological activities and metabolic fate.[1][2][6] Sinomenine N-oxide (SNO) has been identified as a primary metabolite of sinomenine.[7][8] Understanding the biological activity of SNO is crucial for a comprehensive assessment of sinomenine's overall therapeutic effects and potential toxicities. This document provides a detailed examination of the known biological activities of SNO, with a focus on its anti-inflammatory and oxidative properties.

Quantitative Data Summary

The biological activity of this compound has been quantified in several key assays. The following table summarizes the available data.

| Biological Activity | Assay System | Key Parameter | Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | IC50 | 23.04 μM | [1][9] |

| LPS-induced Raw264.7 cells | Inhibition of IL-6 and TNF-α | Effective at 10-200 μM (2h treatment) | [9] | |

| LPS-induced Raw264.7 cells | Attenuation of IL-6, TNF-α, and NF-κB nuclear translocation | Limited effect even at 200 μM | [7] | |

| Oxidative Stress | Not specified | Reactive Oxygen Species (ROS) Production | Induces ROS production | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the available literature concerning the investigation of this compound's biological activity.

Cell Culture and Reagents

-

Cell Line: Murine macrophage cell line Raw264.7 is commonly used for in vitro inflammation studies.[7][9]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents: Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response.[7][9] this compound is dissolved in a suitable solvent, such as DMSO, for cell treatment.

Nitric Oxide (NO) Production Assay

-

Objective: To determine the inhibitory effect of SNO on NO production.

-

Methodology:

-

Seed Raw264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of SNO for a specified period (e.g., 2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., LPS) for a defined incubation time (e.g., 24 hours).

-

Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

Cytokine Production Assay (ELISA)

-

Objective: To quantify the effect of SNO on the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

-

Methodology:

-

Culture Raw264.7 cells in a multi-well plate.

-

Treat the cells with different concentrations of SNO.[9]

-

Induce an inflammatory response by adding LPS to the culture medium.

-

After an appropriate incubation period, collect the cell culture supernatants.

-

Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

NF-κB Nuclear Translocation Assay

-

Objective: To assess the impact of SNO on the activation of the NF-κB signaling pathway.

-

Methodology:

-

Grow Raw264.7 cells on coverslips or in culture dishes.

-

Pre-treat the cells with SNO before stimulating with LPS.

-

Fix the cells at a specific time point after stimulation.

-

Perform immunofluorescence staining using an antibody specific for the p65 subunit of NF-κB.

-

Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. Nuclear translocation of p65 indicates pathway activation. Alternatively, western blotting of nuclear and cytoplasmic fractions can be performed.

-

Reactive Oxygen Species (ROS) Production Assay

-

Objective: To measure the induction of intracellular ROS by SNO.

-

Methodology:

-

Culture a suitable cell line (e.g., Raw264.7) in a multi-well plate.

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Treat the cells with various concentrations of SNO.

-

Measure the increase in fluorescence intensity over time using a fluorescence plate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

-

Signaling and Metabolic Pathways

The biological effects of this compound are intrinsically linked to its metabolic relationship with sinomenine and its potential interactions with cellular signaling cascades.

Metabolic Pathway of this compound

This compound is a key player in the cyclic metabolic pathway of sinomenine. The formation of SNO from its parent compound is primarily mediated by the cytochrome P450 enzyme CYP3A4 and by reactive oxygen species.[7] Interestingly, SNO can be reduced back to sinomenine through both enzymatic (by xanthine (B1682287) oxidase) and non-enzymatic (by ferrous ions and heme) mechanisms.[7] This bidirectional conversion has significant implications for the overall pharmacokinetics and pharmacodynamics of sinomenine.

References

- 1. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review [mdpi.com]

- 2. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunosuppressive and anti-inflammatory activities of sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on pharmacokinetics of sinomenine and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of sinomenine and its metabolites desmethyl-sinomenine and this compound in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Preliminary Bioactivity Screening of Sinomenine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799) (SIN), a bioactive alkaloid derived from the medicinal plant Sinomenium acutum, has been extensively studied for its therapeutic properties, particularly in treating inflammatory and autoimmune conditions like rheumatoid arthritis.[1][2][3] As with many natural products, understanding the bioactivity of its metabolites is crucial for a comprehensive pharmacological profile. Sinomenine N-oxide (SNO) is a major metabolite of sinomenine, formed through both enzymatic and non-enzymatic pathways.[4][5] Preliminary research indicates that SNO is not an inert byproduct but possesses distinct biological activities.

This technical guide provides an in-depth overview of the preliminary bioactivity screening of this compound, focusing on its anti-inflammatory effects. It consolidates quantitative data, details essential experimental protocols, and visualizes key pathways and workflows to support further research and development.

Bioactivity Profile of this compound

Anti-Inflammatory and Immunosuppressive Effects

The most prominently reported bioactivity of SNO is its anti-inflammatory action.[6] It has been identified as a potent inhibitor of nitric oxide (NO) production, a key mediator in the inflammatory cascade.[6][7] In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, SNO demonstrated a greater inhibitory effect on NO release than the positive control, L-NMMA.[7]